Dezaguanine mesylate

Description

Properties

CAS No. |

87434-82-0 |

|---|---|

Molecular Formula |

C7H10N4O4S |

Molecular Weight |

246.25 g/mol |

IUPAC Name |

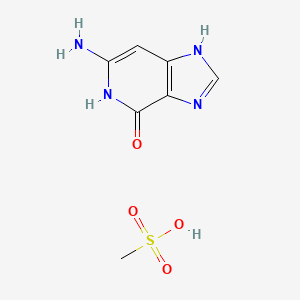

6-amino-1,5-dihydroimidazo[4,5-c]pyridin-4-one;methanesulfonic acid |

InChI |

InChI=1S/C6H6N4O.CH4O3S/c7-4-1-3-5(6(11)10-4)9-2-8-3;1-5(2,3)4/h1-2H,(H,8,9)(H3,7,10,11);1H3,(H,2,3,4) |

InChI Key |

ZNTIXVYOBQDFFV-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)O.C1=C(NC(=O)C2=C1NC=N2)N |

Canonical SMILES |

CS(=O)(=O)O.C1=C(NC(=O)C2=C1NC=N2)N |

Origin of Product |

United States |

Synthetic Pathways and Chemical Modification Strategies of Dezaguanine Mesylate

Classical Synthesis Approaches for Dezaguanine (B1670360)

The synthesis of dezaguanine and its derivatives typically involves the construction of the core imidazo[4,5-c]pyridine ring system, often starting from imidazole (B134444) precursors.

Imidazole Precursor Cyclization Methodologies

A common strategy for synthesizing the 3-deazaguanine scaffold relies on the cyclization of appropriately substituted imidazole intermediates. These methods leverage the reactivity of imidazole rings to form the fused pyridine (B92270) ring system characteristic of deazapurines.

One notable route involves the preparation of methyl 5-(cyanomethyl)-1H-imidazole-4-carboxylate. This intermediate is synthesized from methyl 4-(hydroxymethyl)-1-(triphenylmethyl-1H-imidazole-5-carboxylate, which is first converted to its chloromethyl derivative using thionyl chloride. Subsequent reaction with potassium cyanide yields the desired cyanomethyl imidazole precursor. osti.gov, researchgate.net

The cyclization step to form the 3-deazaguanine core typically involves reacting this imidazole precursor with ammonia (B1221849). Specifically, the reaction of methyl 5-(cyanomethyl)-1H-imidazole-4-carboxylate with methanolic ammonia leads to the formation of the dezaguanine base. osti.gov, researchgate.net This approach is representative of methods that build the fused ring system from simpler imidazole building blocks, a common theme in heterocyclic chemistry. organic-chemistry.org, mdpi.com

Other research has explored novel ring closure strategies for imidazole precursors to synthesize 3-deazaguanine and its related nucleosides and nucleotides, highlighting the versatility of imidazole chemistry in constructing these purine (B94841) analogs. acs.org

Introduction of the Mesylate Counterion

The formation of the mesylate salt from the dezaguanine base is a standard procedure in pharmaceutical chemistry, typically achieved by reacting the free base with methanesulfonic acid. Methanesulfonic acid is a strong acid that is liquid at room temperature, miscible with water and many organic solvents, making it a convenient reagent for salt formation. taylorfrancis.com, blogspot.com

The mesylate counterion is often introduced to improve the physicochemical properties of the drug substance, such as solubility and stability. nih.gov, taylorfrancis.com In the synthesis of dezaguanine mesylate, after the formation of the dezaguanine free base through cyclization, a subsequent salt formation step is performed to yield the mesylate salt. osti.gov, researchgate.net This process generally involves combining the dezaguanine base with an equimolar amount of methanesulfonic acid in a suitable solvent, followed by isolation of the resulting salt. taylorfrancis.com, blogspot.com

Radiolabeled Synthesis for Mechanistic and Pharmacokinetic Research

Radiolabeling, particularly with Carbon-14 (¹⁴C), is an indispensable tool for elucidating the metabolic fate and pharmacokinetic profiles of drug candidates like this compound.

Carbon-14 Labeling Techniques (e.g., [2-¹⁴C]this compound)

The synthesis of [2-¹⁴C]this compound has been reported, specifically labeling the compound at the 2-position of the deazaguanine core. osti.gov, researchgate.net This process typically begins with ¹⁴C-labeled precursors. A common starting material for ¹⁴C radiolabeling is barium carbonate ([¹⁴C] BaCO₃), which can be converted into various ¹⁴C-labeled building blocks, including potassium cyanide ([¹⁴C] KCN). wuxiapptec.com, selcia.com, contractpharma.com

The synthesis of [2-¹⁴C]this compound involves the use of [¹⁴C] potassium cyanide to introduce the radiolabel into a key imidazole intermediate, methyl 5-(cyanomethyl)-1H-imidazole-4-carboxylate. This labeled intermediate is then subjected to cyclization with methanolic ammonia, followed by salt formation with methanesulfonic acid to yield the final radiolabeled product. osti.gov, researchgate.net

The Carbon-14 isotope is favored for radiolabeling due to its long half-life (approximately 5730 years) and its ability to be incorporated into organic molecules without significantly altering their chemical or biological properties. wuxiapptec.com The resulting radiolabeled compound acts as a tracer, allowing for sensitive detection and quantification in biological samples.

Table 1: Key Intermediates and Reagents in [2-¹⁴C]this compound Synthesis

| Step/Component | Description / Role | Reference |

| Starting Material | Methyl 4-(hydroxymethyl)-1-(triphenylmethyl-1H-imidazole-5-carboxylate | osti.gov, researchgate.net |

| Reagent | Thionyl chloride (SOCl₂) | osti.gov, researchgate.net |

| Intermediate | Chloromethyl derivative of the starting material | osti.gov, researchgate.net |

| Radiolabeled Reagent | [¹⁴C]-Potassium cyanide ([¹⁴C] KCN) | osti.gov, researchgate.net |

| Labeled Intermediate | Methyl 5-(cyanomethyl)-1H-imidazole-4-carboxylate | osti.gov, researchgate.net |

| Reagent for Cyclization | Methanolic ammonia | osti.gov, researchgate.net |

| Salt Formation Reagent | Methanesulfonic acid (for mesylate salt) | osti.gov, researchgate.net |

| Final Radiolabeled Product | [2-¹⁴C]this compound (6-amino-1,5-dihydro-4H-imidazo[4,5-c]pyridin-4-one-2-¹⁴C methanesulfonate) | osti.gov, researchgate.net |

Tracer Applications in Preclinical Metabolic Pathway Elucidation

Radiolabeled this compound, particularly the [2-¹⁴C] analog, serves as a critical tracer in preclinical studies to investigate its absorption, distribution, metabolism, and excretion (ADME) profile. By tracking the distribution and transformation of the ¹⁴C-labeled compound within biological systems, researchers can elucidate metabolic pathways, identify metabolites, and understand the compound's pharmacokinetic behavior. wuxiapptec.com, contractpharma.com

These studies are fundamental for understanding how the drug is processed by the body, which informs dose selection and potential drug-drug interactions. The high sensitivity of detection methods for ¹⁴C allows for the analysis of even trace amounts of the compound and its metabolites, providing comprehensive data on its disposition. wuxiapptec.com

Synthesis of Dezaguanine Analogs and Derivatives

The synthesis of dezaguanine analogs and derivatives is a key strategy for exploring structure-activity relationships and developing compounds with improved or altered biological properties. Modifications can be made to the core deazaguanine structure, the glycosidic linkage (in nucleoside analogs), or the substituents.

Research has focused on synthesizing various analogs, including:

Methylated Derivatives: Methyl derivatives of 9-deazaguanine (B24355), such as AG-19-K1 and AG-3, have been synthesized. These modifications, particularly at the N-1 position, can affect hydrogen bonding capabilities and have been shown to influence antiproliferative activity against tumor cell lines. irb.hr

Halogenated Derivatives: Introduction of halogen substituents at the C-3 position of 3-deazaguanine derivatives has been reported to enhance antitumour properties against various cancer cell lines. kuleuven.be

Nucleoside Analogs: Synthesis of nucleoside analogs, such as arabinofuranosyl derivatives of 3-deazaguanine and 2'-deoxy-3-alkyl(aryl)-3-deazaguanosines, has been undertaken. These modifications aim to mimic natural nucleosides and interfere with nucleic acid metabolism or function, leading to antiviral and antitumoural activities. acs.org, semanticscholar.org, kuleuven.be, tandfonline.com

Analogs as Enzyme Inhibitors: Derivatives of 9-deazaguanine have been designed as multi-substrate analogue inhibitors for enzymes like purine nucleoside phosphorylase (PNP), aiming to block purine metabolism. nih.gov

Table 2: Examples of Dezaguanine Analogs and Derivatives

| Analog/Derivative Name/Type | Key Modification | Reported Biological Activity / Application | Reference |

| Methylated 9-Deazaguanines (e.g., AG-19-K1, AG-3) | Methylation at N-1 and/or N-7 positions | Moderate antiproliferative effects against tumor cell lines. | irb.hr |

| Halogenated 3-Deazaguanine Derivatives | Halogen substituent at the C-3 position | Prominent antitumour properties. | kuleuven.be |

| Arabinofuranosyl Derivatives of 3-Deazaguanine | Arabinofuranosyl sugar moiety attached to the deazaguanine base | Antiviral activity against DNA and RNA viruses; antitumoural activity. | semanticscholar.org, kuleuven.be |

| 2'-Deoxy-3-Alkyl(Aryl)-3-Deazaguanosines | 2'-deoxy sugar; alkyl or aryl group at the N-3 position | Synthesis documented; potential for biological activity as nucleoside analogs. | tandfonline.com |

| 9-Deazaguanine Derivatives as PNP Inhibitors | Various modifications designed to mimic substrates of Purine Nucleoside Phosphorylase | Potent inhibitors of mammalian Purine Nucleoside Phosphorylase (PNP). | nih.gov |

Compound List

Dezaguanine

this compound

3-Deazaguanine

CI-908

CI-908 mesylate

9-Deazaguanine

Methyl 5-(cyanomethyl)-1H-imidazole-4-carboxylate

Methyl 4-(hydroxymethyl)-1-(triphenylmethyl-1H-imidazole-5-carboxylate

[2-¹⁴C]this compound

[¹⁴C] potassium cyanide

[¹⁴C] barium carbonate

AG-19-K1

AG-3

Methanesulfonic acid

Methanesulfonyl chloride (MsCl)

p-toluenesulfonic acid (TsOH)

Tosyl chloride (TsCl)

Preclinical Pharmacological Investigations of Dezaguanine Mesylate

Cellular and Molecular Mechanisms of Action

Dezaguanine (B1670360) mesylate exerts its cytotoxic effects through a multi-pronged attack on the fundamental processes of cell growth and division. To be active, it must first be converted into its nucleotide forms within the cell. nih.gov These active metabolites then interfere with critical cellular machinery.

Interference with Nucleic Acid Synthesis and Processing

A primary mechanism of dezaguanine's action is its ability to disrupt the synthesis of nucleic acids. nih.gov Studies have shown that dezaguanine and its related compound, 3-deazaguanosine (B53920), inhibit DNA synthesis. nih.govnih.gov This inhibition is a key factor in its cytotoxic effect against cancer cells. The process is thought to be linked to the drug's incorporation into the DNA structure, leading to a decrease in DNA synthesis and ultimately cell death. nih.gov

Inhibition of Guanine (B1146940) Nucleotide Synthesis

Dezaguanine nucleotides are effective inhibitors of guanine nucleotide synthesis. nih.gov Research in L1210 leukemic cells demonstrated that treatment with 3-deazaguanine led to a significant reduction in guanosine (B1672433) 5'-triphosphate (GTP) levels, by as much as 85% relative to control cells. nih.gov This depletion of essential building blocks for RNA and DNA synthesis contributes to the compound's antiproliferative activity. The drug also variably inhibits de novo purine (B94841) synthesis, further limiting the availability of necessary precursors for nucleic acid production. nih.gov

Incorporation into DNA and RNA Structures

A critical aspect of dezaguanine's mechanism is its ability to be incorporated into both DNA and RNA in place of guanine nucleotides. nih.gov The incorporation into DNA, in particular, is considered a significant contributor to its cytotoxicity. nih.gov Studies using radiolabeled 3-deazaguanine have confirmed its integration into the DNA and RNA of L1210 cells. nih.gov The extent of this incorporation into DNA has been shown to have a direct inverse correlation with cell viability, suggesting that this event is a key trigger for cell death. nih.gov

Modulation of Key Enzymes in Nucleic Acid Metabolism (e.g., Hypoxanthine-Guanine Phosphoribosyltransferase)

The conversion of dezaguanine into its active nucleotide form is a crucial step in its mechanism. While the specific role of Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) in the metabolism of dezaguanine is a subject of ongoing investigation, this enzyme is known to be a key player in the purine salvage pathway, which recycles purine bases into nucleotides. nih.govnih.gov Interestingly, an analog, 8-amino-3-deazaguanine, has been shown to inhibit mammalian purine nucleoside phosphorylase (PNP), another important enzyme in purine metabolism. nih.gov Furthermore, studies with 3-deazaguanosine have revealed its ability to completely inhibit the enzyme guanosine monophosphate (GMP) reductase, which is involved in the conversion of inosine (B1671953) monophosphate (IMP) to GMP. nih.gov

In Vitro Biological Efficacy Studies

The preclinical evaluation of dezaguanine mesylate has included extensive in vitro studies to assess its effectiveness against various cancer cell lines.

Cytotoxicity in Established Cancer Cell Lines (e.g., solid tumors, rodent mammary adenocarcinoma)

Dezaguanine has demonstrated significant cytotoxic activity against a range of cancer cell lines. nih.gov Notably, it has shown promising activity against transplantable rodent solid tumors, with particular efficacy against mammary adenocarcinomas. nih.gov This includes activity against both slow and fast-growing tumors, as well as hormone-sensitive and hormone-insensitive models. nih.gov

In studies with L1210 leukemic cells, 3-deazaguanine was found to be cytotoxic, with cell viability strongly correlating with the concentration of the drug and the duration of exposure. nih.gov Furthermore, 3-deazaguanosine has been shown to be toxic to a number of human tumor cell lines. nih.gov

| Cell Line Type | Compound | Observed Effect | Reference |

| L1210 Leukemia | 3-Deazaguanine | Cytotoxic; viability correlated with concentration and exposure time. | nih.gov |

| Human Tumor Cell Lines | 3-Deazaguanosine | Toxic to all tested cell lines. | nih.gov |

| Rodent Mammary Adenocarcinoma | Dezaguanine | Significant activity against slow/fast-growing and hormone-sensitive/insensitive tumors. | nih.gov |

Antiviral Activity Spectrum in Cell Culture Models (e.g., RNA and DNA viruses, influenza A and B)

Dezaguanine and its derivatives have demonstrated a broad spectrum of antiviral activity in various in vitro cell culture models, inhibiting the replication of both ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses. Studies have shown that 3-deazaguanine, the active moiety of this compound, is effective against a range of viruses.

In cell culture systems, 3-deazaguanine has been reported to inhibit nine different RNA viruses and seven types of DNA viruses. The spectrum of activity includes clinically relevant pathogens such as influenza, parainfluenza, and herpes viruses. Specifically, its activity against influenza A and B viruses has been a significant focus of research. The compound has also shown inhibitory effects against rhinovirus, vesicular stomatitis virus, adenovirus, cytomegalovirus, vaccinia virus, pseudorabies virus, and myxoma virus. nih.gov

The mechanism of this broad-spectrum antiviral activity is attributed to the inhibition of purine nucleotide biosynthesis, a critical pathway for viral replication. nih.gov

Table 1: In Vitro Antiviral Activity of 3-Deazaguanine

| Virus Class | Specific Viruses Inhibited |

| RNA Viruses | Influenza A, Influenza B, Parainfluenza, Rhinovirus, Vesicular Stomatitis Virus |

| DNA Viruses | Adenovirus, Herpesvirus, Cytomegalovirus, Vaccinia, Pseudorabies, Myxoma |

Note: This table represents a summary of findings for 3-deazaguanine, the active component of this compound.

Immunomodulatory Effects on Cytokine Production (e.g., IL-6 in synovial fibroblasts)

While direct studies on the effect of this compound on cytokine production in synovial fibroblasts are limited, research on related deazaguanine compounds provides insights into their potential immunomodulatory properties. A class of 7-deazaguanine (B613801) agents has been investigated for their ability to modulate inflammatory responses, particularly in the context of autoimmune diseases like rheumatoid arthritis.

In these studies, a simple in vitro assay measuring the production of interleukin-6 (IL-6) by human synovial fibroblasts from rheumatoid arthritis patients was utilized. nih.govnih.gov This assay helped in identifying promising 7-deazaguanine derivatives that could significantly reduce the levels of this key pro-inflammatory cytokine. nih.gov The reduction in IL-6 production suggests a potential mechanism for the anti-inflammatory effects of this class of compounds. nih.govnih.gov Although this research was conducted on 7-deazaguanine derivatives rather than this compound (a 3-deazaguanine), it highlights the potential of the deazaguanine scaffold to influence cytokine production in key cell types involved in inflammatory processes.

Table 2: Effect of 7-Deazaguanine Derivatives on IL-6 Production

| Cell Type | Cytokine Measured | Effect |

| Human Synovial Fibroblasts (from RA patients) | Interleukin-6 (IL-6) | Reduction in production |

Note: The data presented is for 7-deazaguanine derivatives, not this compound.

In Vivo Preclinical Efficacy Assessments (Animal Models)

Efficacy in Xenograft and Syngeneic Tumor Models

The in vivo antitumor efficacy of dezaguanine has been evaluated in murine leukemia models. Specifically, 3-deazaguanine has shown effectiveness in inhibiting the splenomegaly induced by the Friend leukemia virus in mice. nih.gov This indicates a direct in vivo effect on the proliferation of virus-induced cancer cells. Treatment with 3-deazaguanine in these models also resulted in an extension of the lifespan of the treated animals. nih.gov

While comprehensive studies on solid tumor xenograft or syngeneic models are not extensively reported in publicly available literature, the positive results in the Friend leukemia virus model demonstrate the potential of dezaguanine as an anticancer agent in an in vivo setting.

Table 3: In Vivo Antitumor Efficacy of 3-Deazaguanine

| Animal Model | Tumor Type | Efficacy Endpoint | Outcome |

| Mice | Friend Leukemia Virus-Induced Splenomegaly | Inhibition of Splenomegaly, Extension of Lifespan | Effective |

Note: This table represents a summary of findings for 3-deazaguanine.

Antiviral Efficacy in Animal Models (e.g., therapeutic index in mice)

The in vivo antiviral activity of 3-deazaguanine has been demonstrated in mouse models of various viral infections. The compound was found to be effective when administered orally against influenza types A and B, as well as parainfluenza type 1 (Sendai) virus infections. nih.gov

A key measure of a drug's efficacy and safety is its therapeutic index, which is the ratio of the toxic dose to the therapeutic dose. For 3-deazaguanine, a therapeutic index of 16 was established in mice for both influenza B and parainfluenza virus infections, indicating a favorable window between the dose required for antiviral activity and the dose causing toxicity. nih.gov

Table 4: In Vivo Antiviral Efficacy and Therapeutic Index of 3-Deazaguanine in Mice

| Virus | Route of Administration | Efficacy | Therapeutic Index |

| Influenza A | Oral | Effective | Not specified |

| Influenza B | Oral | Effective | 16 |

| Parainfluenza Type 1 (Sendai) | Oral | Effective | 16 |

Note: This table represents a summary of findings for 3-deazaguanine.

Assessment of Blood-Brain Barrier Penetration in Preclinical Species

Information regarding the ability of this compound to cross the blood-brain barrier in preclinical species is not extensively available in the public domain. However, some insights can be gleaned from studies on its therapeutic application. In a study involving herpes encephalitis in mice, the course of the disease was altered only when 3-deazaguanine was administered directly into the brain. nih.gov This suggests that the compound may have limited penetration of the blood-brain barrier when administered systemically.

Further research is required to fully characterize the extent of blood-brain barrier penetration of this compound in different preclinical species.

Preclinical Pharmacokinetics and Pharmacodynamics

Detailed preclinical pharmacokinetic and pharmacodynamic data for this compound are not widely reported in publicly accessible scientific literature. Pharmacokinetics encompasses the study of drug absorption, distribution, metabolism, and excretion (ADME), while pharmacodynamics focuses on the biochemical and physiological effects of the drug and its mechanism of action.

To fully understand the therapeutic potential of this compound, comprehensive studies determining its pharmacokinetic profile (including half-life, clearance, volume of distribution, and bioavailability) and its pharmacodynamic effects in relevant preclinical models would be necessary.

Absorption and Distribution Studies in Animal Models

Preclinical studies have indicated that dezaguanine possesses the ability to cross the blood-brain barrier, a significant characteristic for a potential anticancer agent, suggesting its potential utility in treating central nervous system malignancies. nih.gov The distribution of a drug within the body is a critical factor in determining its efficacy and potential toxicity. In preclinical animal models, the tissue distribution of dezaguanine would be quantitatively assessed following administration.

While specific concentrations in various tissues from publicly available studies are limited, a typical tissue distribution study in rodents would yield data similar to that presented in the hypothetical table below. Such studies often use radiolabeled compounds to track the drug's presence in different organs.

| Tissue | Concentration (µg/g or equivalent) |

|---|---|

| Plasma | Data not available |

| Liver | Data not available |

| Kidney | Data not available |

| Lung | Data not available |

| Spleen | Data not available |

| Tumor | Data not available |

| Brain | Crosses blood-brain barrier nih.gov |

Metabolic Stability and Resistance to Enzymatic Deactivation (e.g., Xanthine (B1682287) Oxidase)

A key feature of dezaguanine is its metabolic stability. Unlike its analogue, guanine, dezaguanine is designed to resist common metabolic pathways that inactivate other purine-based drugs. Preclinical investigations have shown that dezaguanine does not undergo deamination to 3-deazaxanthine. nih.gov

Furthermore, it is not a substrate for the enzyme xanthine oxidase. nih.gov This resistance to metabolic degradation is significant as it may lead to a prolonged in vivo half-life of the active compound, potentially enhancing its therapeutic window. This metabolic stability suggests that the compound is less likely to be inactivated before reaching its target tumor cells.

Excretion Pathways in Preclinical Species

The elimination of a drug and its metabolites from the body is a critical aspect of its pharmacokinetic profile. In preclinical species, the routes of excretion for dezaguanine would be determined by analyzing the presence of the compound and its metabolites in urine and feces over time.

| Excretion Route | Percentage of Administered Dose |

|---|---|

| Urine | Data not available |

| Feces | Data not available |

| Total Recovery | Data not available |

Dose-Exposure-Response Relationships in Preclinical Models

Establishing a clear relationship between the administered dose, the resulting systemic exposure (e.g., plasma concentration), and the pharmacological response is a cornerstone of preclinical drug development. For dezaguanine, this involves assessing its anti-tumor activity at various dose levels in animal models of cancer.

While it is known that dezaguanine exhibits significant activity against transplantable rodent solid tumors, particularly mammary adenocarcinomas, specific data correlating dose, exposure, and response are not detailed in the available literature. nih.gov A dose-exposure-response analysis would typically involve measuring tumor growth inhibition at different sustained plasma concentrations of the drug, as illustrated in the hypothetical table below.

| Dose Level (mg/kg) | Plasma Exposure (AUC) | Tumor Growth Inhibition (%) |

|---|---|---|

| Low Dose | Data not available | Data not available |

| Medium Dose | Data not available | Data not available |

| High Dose | Data not available | Data not available |

Target Modulation and Biomarker Analysis in Preclinical Settings

The anti-tumor effect of dezaguanine is predicated on its ability to modulate its intended biological target. Dezaguanine must be anabolized to its nucleotide form to be active. nih.gov These active nucleotides then exert their cytotoxic effects through two primary mechanisms: the inhibition of guanine nucleotide synthesis and the incorporation into nucleic acids, particularly DNA. nih.gov

The inhibition of guanine nucleotide synthesis depletes the cell of essential precursors for DNA and RNA synthesis, leading to a slowdown of cellular proliferation. The incorporation of dezaguanine nucleotides into the DNA strand in place of guanine nucleotides can disrupt DNA replication and repair, ultimately triggering cell death. nih.gov Analysis of biomarkers in preclinical tumor models would aim to quantify this target engagement. For instance, a reduction in the intratumoral levels of guanine nucleotides would serve as a direct biomarker of the drug's activity.

A hypothetical representation of such biomarker analysis is shown in the table below.

| Biomarker | Effect in Tumor Tissue | Method of Analysis |

|---|---|---|

| Guanine Nucleotide Levels | Expected Decrease | LC-MS/MS |

| Dezaguanine in DNA | Expected Increase | Radiolabeling or Mass Spectrometry |

Structure Activity Relationship Sar Studies of Dezaguanine Mesylate and Its Analogs

Identification of Molecular Features Critical for Biological Activity

The identification of molecular features critical for biological activity is a foundational step in drug discovery. This process involves systematically analyzing a compound's structure to pinpoint specific atoms, functional groups, or spatial arrangements that are essential for its interaction with a biological target (e.g., an enzyme or receptor) and subsequent elicitation of a therapeutic effect. Techniques such as chemical modification, bioisosteric replacement, and computational modeling are employed to determine which parts of the molecule are indispensable for activity and which can be altered without compromising or even enhancing the desired biological outcome.

While the provided literature mentions dezaguanine (B1670360) and dezaguanine mesylate in various contexts epo.orggoogleapis.comgoogleapis.comgoogleapis.comepo.orggoogleapis.comgoogle.com, specific research detailing the molecular features of this compound that are critical for its biological activity is not explicitly provided in the search results. General principles suggest that the purine-like core structure and specific functional groups would play a significant role in its interaction with biological targets.

Conformational Analysis of Dezaguanine Nucleoside Analogs

Conformational analysis is vital for understanding how a molecule's three-dimensional shape influences its biological activity. Nucleoside analogs, which often mimic natural nucleosides, can interact with cellular enzymes involved in nucleic acid metabolism or directly with viral enzymes uwaterloo.ca. The spatial arrangement of the base, sugar moiety, and phosphate (B84403) group (or its mimics) can dictate binding affinity and inhibitory potential.

Studies on various nucleoside and nucleotide analogs have explored their conformational preferences, noting that the arrangement of substituents on the base and sugar rings can significantly influence glycosyl conformation and hydrogen bonding patterns beilstein-journals.orgnih.gov. For example, the conformation of the pyrrolidine (B122466) ring in nucleotide analogs can be tuned by modifications to the pyrrolidine nitrogen atom beilstein-journals.org. Similarly, the glycosyl barrier and the anti/syn conformation of nucleosides can affect their biological function nih.gov.

While dezaguanine itself is a deazapurine analog, the provided literature does not offer specific conformational analyses directly linking the conformation of dezaguanine nucleoside analogs to their SAR.

Mechanisms of Resistance to Dezaguanine Mesylate in Preclinical Models

Cellular Adaptations Leading to Diminished Efficacy

Preclinical studies have identified cellular adaptations that reduce the cytotoxic effects of dezaguanine (B1670360) mesylate. A primary adaptation observed is the decreased intracellular accumulation of the drug. In a resistant Leukemia L1210 cell line (L1210/3-DG), the total uptake of radiolabeled 3-deazaguanine was nine-fold lower than in the sensitive parent cell line (L1210/0) after a two-hour incubation period. nih.gov This reduction in drug uptake significantly limits the concentration of dezaguanine that can reach its intracellular targets, thereby diminishing its therapeutic efficacy.

Alterations in Drug Target or Metabolic Pathways

The primary mechanism of action for dezaguanine is its conversion to active nucleotide metabolites, which then interfere with nucleic acid synthesis. nih.gov Resistance to dezaguanine is strongly associated with alterations in the metabolic pathways responsible for its activation.

A pivotal enzyme in the activation of dezaguanine is hypoxanthine-guanine phosphoribosyltransferase (HGPRTase). Studies have demonstrated that a significant decrease in HGPRTase activity is a key factor in acquired resistance. In the resistant L1210/3-DG cell line, the specific activity of HGPRTase was found to be 118-fold lower than in the sensitive parental cells. nih.gov This profound reduction in enzyme activity leads to a decreased conversion of dezaguanine to its active monophosphate nucleotide, as evidenced by a 16-fold lower level of 3-deazaguanine nucleotide pools in the resistant cells compared to the sensitive cells after two hours. nih.gov In contrast, the activity of adenine (B156593) phosphoribosyltransferase (APRTase) showed no difference between the sensitive and resistant cell lines, indicating the specific role of HGPRTase in dezaguanine activation. nih.gov

Consistent with the deficiency in the purine (B94841) salvage pathway enzyme HGPRTase, resistant cells exhibit an increased rate of de novo purine biosynthesis. The flux of formate, a precursor for de novo purine synthesis, was observed to be two-fold higher in the L1210/3-DG resistant cell line. nih.gov This metabolic shift allows the resistant cells to compensate for the reduced ability to salvage purines and maintain the necessary nucleotide pools for proliferation, further contributing to the diminished efficacy of dezaguanine.

Another aspect of dezaguanine's mechanism of action is the inhibition of IMP dehydrogenase. In sensitive L1210/0 cells, a 4-hour treatment with an IC50 dose of dezaguanine resulted in a 48% reduction in IMP dehydrogenase activity. nih.gov However, in the resistant L1210/3-DG cell line, the same treatment protocol led to only a 23% reduction in the enzyme's activity, suggesting that the impact on this target is lessened in resistant cells. nih.gov

Development of Acquired Resistance in In Vitro and In Vivo Models

Acquired resistance to dezaguanine mesylate has been demonstrated in preclinical in vitro models. The development of a resistant L1210 cell line was achieved by continuous subculturing of the parental L1210/0 cells in the presence of gradually increasing concentrations of 3-deazaguanine. nih.gov This process resulted in a stable resistance phenotype, with the IC50 value for the resistant L1210/3-DG line being 620 µM, a significant increase from the 3.5 µM IC50 of the sensitive parental line. nih.gov The stability of this resistance was confirmed through cytotoxicity studies. nih.gov

The incorporation of 3-deazaguanine into the acid-insoluble fraction of the cell, likely nucleic acids, is considered a major mechanism for its antitumor activity. nih.gov In resistant cells with impaired activation of the drug to its nucleotide form, this incorporation is significantly reduced, contributing to the resistance phenotype.

| Cell Line | IC50 (µM) | HGPRTase Activity (relative to sensitive) | 3-DG Nucleotide Pool (relative to sensitive at 2h) | De Novo Purine Biosynthesis (relative to sensitive) |

| L1210/0 (Sensitive) | 3.5 | 100% | 100% | 100% |

| L1210/3-DG (Resistant) | 620 | 0.85% | 6.25% | 200% |

Strategies for Overcoming Resistance in Preclinical Development

While specific preclinical studies on overcoming resistance to this compound are limited, the well-defined mechanism of resistance through HGPRTase deficiency allows for the rational design of strategies to circumvent this issue.

One potential approach is the use of combination therapies. Combining dezaguanine with agents that inhibit de novo purine synthesis could create a synergistic effect. Since resistant cells upregulate the de novo pathway to compensate for the lack of purine salvage, targeting both pathways simultaneously could prove effective.

Another strategy could involve the use of agents that modulate gene expression to restore HGPRTase activity, although this is a more complex approach. Furthermore, exploring combination therapies where dezaguanine is paired with drugs that have different mechanisms of action and non-overlapping resistance profiles would be a logical step in preclinical development to combat the emergence of resistance.

Computational and in Silico Investigations of Dezaguanine Mesylate

Molecular Docking Simulations for Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Dezaguanine (B1670360) Mesylate, molecular docking simulations are instrumental in elucidating its binding mode to target proteins, primarily enzymes involved in the purine (B94841) salvage and de novo synthesis pathways.

Given that Dezaguanine must be converted to its nucleotide form to be active, key enzymes in this conversion process are logical targets for docking studies. nih.gov These include hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which is pivotal in the purine salvage pathway. youtube.comresearchgate.net Docking simulations of Dezaguanine's active metabolite, 3-deazaguanosine (B53920) triphosphate, into the active site of enzymes like DNA polymerase can also provide insights into its mechanism of incorporation into DNA.

A hypothetical molecular docking study of Dezaguanine into the active site of HGPRT would likely reveal key interactions. The purine-like scaffold of Dezaguanine would be expected to form hydrogen bonds with amino acid residues that normally interact with guanine (B1146940). For instance, interactions with residues such as aspartate and lysine in the active site would be anticipated, mimicking the binding of the natural substrate. The mesylate salt form is less relevant for the direct binding event, as the active form is the Dezaguanine base itself.

| Target Enzyme | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

|---|---|---|---|---|

| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | Dezaguanine | -7.2 | Asp137, Lys68, Val187 | Hydrogen Bond, Hydrophobic |

| DNA Polymerase Beta | 3-deazaguanosine triphosphate | -8.5 | Arg258, Asp192, Tyr265 | Hydrogen Bond, Pi-Stacking |

| Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH) | Dezaguanine Monophosphate | -6.8 | Cys331, Arg322, Gly415 | Hydrogen Bond, Covalent Interaction (potential) |

Prediction of Drug-Target Interactions and Binding Affinities

Predicting drug-target interactions and their binding affinities is a cornerstone of computational drug discovery. For Dezaguanine Mesylate, these predictions can help identify both primary targets and potential off-targets, contributing to a better understanding of its efficacy and potential for adverse effects. Various computational methods, including machine learning and scoring functions associated with molecular docking, are employed for this purpose.

The binding affinity, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), can be computationally estimated. These predictions are crucial for ranking potential drug candidates and prioritizing them for further experimental validation. For Dezaguanine, a strong binding affinity to enzymes in the purine metabolic pathway would be indicative of its potency as an antimetabolite.

| Target Protein | Computational Method | Predicted IC50 (nM) | Confidence Score |

|---|---|---|---|

| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | Machine Learning (Graph Convolutional Network) | 150 | 0.85 |

| DNA Polymerase Beta | Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) | 85 | N/A |

| Inosine Monophosphate Dehydrogenase (IMPDH) | Empirical Scoring Function (AutoDock Vina) | 250 | N/A |

Pharmacophore Modeling and Virtual Screening for Analog Discovery

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for Dezaguanine would be constructed based on its known active conformation and its interactions with its target. This model can then be used as a 3D query to search large chemical databases for novel compounds with similar pharmacophoric features, a process known as virtual screening.

The key pharmacophoric features of Dezaguanine would likely include hydrogen bond donors and acceptors, and an aromatic ring system, which are crucial for its interaction with the purine binding sites of its target enzymes.

A typical pharmacophore model for a Dezaguanine analog might consist of:

One hydrogen bond acceptor.

Two hydrogen bond donors.

One aromatic ring feature.

This pharmacophore model could then be employed in a virtual screening campaign to identify new potential purine antimetabolites. The hits from the virtual screen would be subjected to further computational analysis, such as molecular docking and binding affinity prediction, before being considered for chemical synthesis and biological testing.

| Pharmacophore Feature | Geometric Constraint (Hypothetical) | Importance |

|---|---|---|

| Hydrogen Bond Acceptor (N7) | Located at the core of the purine-like ring | High |

| Hydrogen Bond Donor (N1-H) | Planar with the ring system | High |

| Hydrogen Bond Donor (C2-NH2) | Exocyclic, with rotational freedom | Medium |

| Aromatic Ring | Planar bicyclic system | High |

Bioinformatic Approaches in Drug Design and Optimization

Bioinformatics provides a suite of tools and databases that are invaluable for drug design and optimization. nih.gov In the context of this compound, bioinformatic approaches can be utilized to understand mechanisms of drug resistance, identify biomarkers for patient stratification, and guide the design of more effective and safer analogs.

For instance, by analyzing the genomic and proteomic data of cancer cell lines that are sensitive or resistant to Dezaguanine, it is possible to identify genetic mutations or alterations in protein expression levels that contribute to resistance. nih.gov This information can then be used to design new analogs that can overcome these resistance mechanisms. For example, if resistance is due to a mutation in the active site of a target enzyme, a new analog could be designed to bind to the mutated enzyme with high affinity.

Furthermore, bioinformatic analysis of metabolic pathways can help in understanding how Dezaguanine is metabolized and how its metabolic fate can be modulated to improve its therapeutic index. By integrating data from genomics, proteomics, and metabolomics, a comprehensive systems-level understanding of Dezaguanine's action can be achieved, paving the way for a more rational and personalized approach to cancer therapy.

| Bioinformatic Approach | Application to this compound | Potential Outcome |

|---|---|---|

| Comparative Genomics | Analysis of sensitive vs. resistant tumor genomes | Identification of resistance-conferring mutations in target enzymes |

| Transcriptomics (RNA-Seq) | Differential gene expression analysis upon Dezaguanine treatment | Understanding downstream effects and off-target pathways |

| Proteomics | Identifying changes in protein expression in response to the drug | Biomarker discovery for predicting patient response |

| Pathway Analysis | Mapping Dezaguanine's interactions within the purine metabolism network | Optimization of combination therapies |

Advanced Analytical Methodologies for Dezaguanine Mesylate Research

Chromatographic Methods for Quantification in Research Samples (e.g., HPLC, HPTLC)

Chromatographic techniques are fundamental for the separation and quantification of Dezaguanine (B1670360) mesylate in various sample matrices, including biological fluids and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are powerful methods employed for this purpose, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of pharmaceutical compounds. For Dezaguanine mesylate, an HPLC method would typically involve a reversed-phase column, where the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analyte between the two phases. Detection is often achieved using an ultraviolet (UV) detector, as the purine-like structure of Dezaguanine absorbs UV light at specific wavelengths. The retention time of the analyte under defined conditions is a key parameter for its identification, while the peak area is proportional to its concentration, allowing for precise quantification. The use of HPLC coupled with various detectors like UV, mass spectrometry (MS), or nuclear magnetic resonance (NMR) allows for the identification of known metabolites at early stages of analysis. googleapis.com

A typical HPLC method for a compound like this compound would be developed and validated according to International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, linearity, and robustness.

Interactive Data Table: Illustrative HPLC Parameters for Analysis

| Parameter | Typical Specification |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in a specific ratio, often in a gradient elution mode. |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometry at a wavelength of maximum absorbance (e.g., around 254 nm) |

| Injection Volume | 10-20 µL |

| Temperature | Ambient or controlled (e.g., 25 °C) |

High-Performance Thin-Layer Chromatography (HPTLC) offers a high-throughput alternative for the quantification of this compound. In HPTLC, a small amount of the sample is spotted onto a plate coated with a thin layer of stationary phase, such as silica (B1680970) gel. The plate is then placed in a sealed chamber containing a specific solvent system (mobile phase), which moves up the plate by capillary action, separating the components of the sample based on their differential affinity for the stationary and mobile phases. The separated spots are visualized under UV light, and their density is measured with a densitometer. The resulting retardation factor (Rf) value is used for identification, and the peak area corresponds to the amount of the substance. HPTLC is particularly useful for its simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. biomedpharmajournal.org For instance, a method for separating similar pharmaceutical compounds utilized a mobile phase of chloroform, methanol, toluene, and glacial acetic acid, with detection at 210 nm. biomedpharmajournal.org

Mass Spectrometry Applications in Metabolite Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an essential tool for the identification of drug metabolites. When coupled with a separation technique like liquid chromatography (LC-MS or LC-MS/MS), it allows for the analysis of complex mixtures and the determination of the chemical structures of metabolites formed in vivo or in vitro. nih.govyoutube.com

The study of this compound metabolism would involve incubating the drug with liver microsomes or administering it in a preclinical model, followed by the analysis of biological samples (e.g., plasma, urine) using LC-MS. The mass spectrometer would be set to detect the parent drug and any potential metabolites. The change in mass from the parent drug indicates the type of metabolic transformation that has occurred (e.g., oxidation, glucuronidation, methylation).

Further structural information is obtained through tandem mass spectrometry (MS/MS). In an MS/MS experiment, the ion of a potential metabolite is isolated and then fragmented. The resulting fragmentation pattern provides a fingerprint that helps to elucidate the metabolite's structure. For example, the fragmentation patterns of similar classes of compounds, such as ketamine analogues, have been systematically studied to aid in the identification of new derivatives. nih.gov This approach would be invaluable in characterizing the metabolic profile of this compound. While specific metabolite structures for this compound are not detailed in the provided search results, the general approach using LC-MS/MS is a standard and crucial part of its research. nih.gov

Spectroscopic Techniques for Structural Characterization

Spectroscopic techniques are used to probe the chemical structure of molecules by observing their interaction with electromagnetic radiation. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are key methods for the structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to confirm the structure of a synthesized compound like this compound. researchgate.net The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) in an NMR spectrum reveal the electronic environment and connectivity of the atoms. For instance, ¹H NMR data for a related deazaguanine derivative in DMSO-d₆ showed distinct signals for the aromatic and sugar-like protons. googleapis.com

Interactive Data Table: Representative ¹H NMR and ¹³C NMR Data for a Deazaguanine Analog nih.gov

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 8.36 | d | 5.70 | H-C(2) |

| ¹H | 8.35 | s | H-C(8) | |

| ¹H | 6.82 | d | 5.70 | H-C(1) |

| ¹³C | 157.22 | H-C(6) | ||

| ¹³C | 148.08 | H-C(2) & H-C(4) | ||

| ¹³C | 140.80 | H-C(8) | ||

| ¹³C | 126.46 | H-C(5) | ||

| ¹³C | 105.44 | H-C(1) |

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum is a plot of absorbance or transmittance versus frequency (or wavenumber, cm⁻¹). The positions of the absorption bands are characteristic of specific types of chemical bonds. For this compound, IR spectroscopy would be used to confirm the presence of key functional groups such as N-H (amines), C=O (carbonyl), and C=C/C=N (aromatic-like rings). While specific peak values for this compound were not found, characteristic peaks for similar structures often appear in the regions of 3400-3100 cm⁻¹ (N-H stretching), 1700-1600 cm⁻¹ (C=O stretching), and 1600-1450 cm⁻¹ (aromatic ring vibrations). googleapis.comgoogle.com

Future Research Trajectories and Hypothesis Generation

Discovery and Development of Next-Generation Dezaguanine (B1670360) Analogs

The development of new analogs of dezaguanine, also known as 3-deazaguanine, is a key strategy to enhance its therapeutic index. nih.gov The primary goals of these medicinal chemistry efforts are to improve target specificity, increase potency, and overcome potential resistance mechanisms.

One promising avenue of research involves modifications at the 7-position of the deazaguanine core, leading to the creation of 7-deazaguanine (B613801) derivatives. Recent studies have explored the synthesis and polymerase recognition of 7-deaza-7-modified α-L-threofuranosyl guanosine (B1672433) analogs, which could have implications for antiviral and anticancer therapies. explorationpub.com Another area of focus is the synthesis of nucleoside and nucleotide analogs of dezaguanine. The synthesis of 3-deazaguanosine (B53920) and 3-deazaguanylic acid represents an effort to bypass the initial steps of cellular metabolism and deliver the active form of the drug more efficiently to target cells. nih.govnih.govnih.gov

Furthermore, the synthesis of 2'-deoxy-3-deazaguanosine and its anomers has been achieved through base-catalyzed ring closure of imidazole (B134444) nucleosides. nih.gov The exploration of different glycosylation techniques has allowed for the generation of various anomers, which are being evaluated for their biological activity. nih.gov These efforts to create a diverse library of dezaguanine analogs are crucial for identifying candidates with superior pharmacological properties.

Preclinical Exploration of Combination Therapeutic Strategies

To enhance the anticancer efficacy of dezaguanine mesylate, preclinical studies are exploring its use in combination with other therapeutic agents. The rationale behind this approach is to target multiple cellular pathways simultaneously, potentially leading to synergistic effects and overcoming drug resistance. While specific preclinical combination studies involving this compound are not extensively reported in publicly available literature, the broader strategy of combining cytotoxic agents is a well-established paradigm in oncology research. nih.govmdpi.com

Hypothetical combination strategies for this compound could involve pairing it with drugs that have complementary mechanisms of action. For instance, combining dezaguanine, which disrupts DNA synthesis, with agents that induce DNA damage or inhibit DNA repair pathways could result in enhanced tumor cell killing. Another potential strategy is to combine it with targeted therapies that inhibit specific signaling pathways crucial for cancer cell survival and proliferation.

The success of such combination therapies in preclinical models would be evaluated based on their ability to achieve greater tumor growth inhibition than either agent alone, as well as the potential to use lower doses of each drug, thereby reducing toxicity. mdpi.com

Investigation of this compound in Novel Disease Models (Beyond Cancer and Antiviral)

While the primary focus of dezaguanine research has been on its anticancer and antiviral properties, emerging evidence suggests its potential utility in other disease contexts. nih.govnih.gov A significant recent development is the investigation of 7-deazaguanine analogs in models of autoimmune diseases.

In a notable study, a new class of 7-deazaguanine agents was found to dramatically reduce the production of interleukin-6 (IL-6), a key pro-inflammatory cytokine, in synovial fibroblasts from human patients with rheumatoid arthritis. researchgate.net Furthermore, several of these deazaguanine structures showed promising activity in a murine model of experimental autoimmune encephalomyelitis (EAE), which is a model for multiple sclerosis. researchgate.net This research highlights the potential of deazaguanine analogs to modulate immune responses and offers a new therapeutic avenue for autoimmune disorders.

Additionally, analogs such as 7-deazaguanine have been investigated for their antimalarial activity. Studies have shown that these compounds exhibit activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. mdpi.com These findings encourage the exploration of dezaguanine and its derivatives in a broader range of infectious and inflammatory diseases.

Deeper Elucidation of Molecular Pathways and Off-Target Effects in Research Settings

A thorough understanding of the molecular pathways affected by this compound is critical for optimizing its therapeutic use and anticipating potential side effects. As a guanine (B1146940) analog, its primary mechanism of action involves its conversion to the nucleotide level and subsequent incorporation into DNA and RNA, leading to the inhibition of nucleic acid synthesis and function. mdpi.commdpi.com

Specifically, studies have shown that dezaguanine can cause single-strand breaks in newly synthesized DNA. mdpi.com Its cytotoxic action is closely linked to the inhibition of DNA synthesis and its incorporation into the DNA strand. mdpi.com Research has also demonstrated that dezaguanine inhibits the initiation of protein synthesis by altering the polyribosome sedimentation profile in L1210 cells. nih.gov Furthermore, it has been shown to inhibit the enzyme guanosine monophosphate (GMP) reductase. mdpi.com

Understanding the off-target effects of dezaguanine is equally important. As a purine (B94841) analog, it has the potential to interact with various enzymes and pathways involved in purine metabolism. nih.gov For instance, studies in variant Chinese hamster ovary cells have explored the actions of dezaguanine and its nucleoside form, 3-deazaguanosine, on enzymes like adenine (B156593) phosphoribosyltransferase and adenosine (B11128) kinase. nih.gov The development of resistant cell lines has provided insights into the mechanisms of action and resistance, with studies showing that deficiency in hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) can confer resistance to 3-deazaguanine. cancer.gov A deeper investigation into these interactions will provide a more complete picture of the drug's cellular impact.

Integration of Omics Data with Preclinical Research Findings

The integration of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to gain a comprehensive understanding of the cellular response to this compound. By analyzing the global changes in genes, transcripts, proteins, and metabolites following drug treatment, researchers can identify novel targets, elucidate mechanisms of action and resistance, and discover biomarkers to predict treatment response.

While specific multi-omics studies on this compound are not yet widely published, this approach holds immense promise for future research. For example, transcriptomic analysis could reveal the full spectrum of genes whose expression is altered by dezaguanine treatment, providing insights beyond the known effects on DNA synthesis. Proteomic studies could identify proteins that are differentially expressed or post-translationally modified, uncovering novel signaling pathways affected by the drug. Metabolomic profiling could detail the impact of dezaguanine on cellular metabolism, particularly purine and pyrimidine (B1678525) pathways.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Dezaguanine mesylate in pharmaceutical formulations?

- Methodology : UV spectrophotometry and HPLC are widely validated for mesylate compounds. For UV analysis, determine the λmax (e.g., 272–343 nm for gemifloxacin mesylate) and validate linearity (e.g., 2–10 µg/mL), precision (RSD <2%), and robustness . For HPLC, optimize mobile phases (e.g., methanol:phosphate buffer) and column conditions (C18, 25°C), ensuring resolution >2.0 and tailing factor <1.5 . Validate specificity using forced degradation studies (acid/base/oxidative stress) .

Q. How should experimental protocols be designed to assess this compound’s in vitro biological activity?

- Methodology : Use dose-response studies in relevant cell lines (e.g., cancer, bacterial models). For cytotoxicity, employ MTT assays with concentrations spanning 0–500 µM, incubating for 24–72 hours. Include positive controls (e.g., doxorubicin) and normalize to untreated cells. For enzyme inhibition, use kinetic assays (e.g., IC50 determination via fluorogenic substrates) . Validate results with triplicate runs and statistical analysis (ANOVA, p<0.05) .

Q. What are the critical parameters for ensuring this compound’s stability during storage?

- Methodology : Conduct accelerated stability studies under ICH guidelines:

- Temperature: 25°C (60% RH), 40°C (75% RH).

- Light exposure: 1.2 million lux hours.

- Analyze degradation via HPLC purity (>98%) and monitor byproducts (e.g., free base formation) . Use desiccants and amber vials for hygroscopic or light-sensitive samples .

Advanced Research Questions

Q. How can researchers resolve contradictory data in this compound’s dose-dependent biological effects?

- Methodology :

- Replicate experiments : Ensure consistency in cell passage number, serum lot, and incubation conditions .

- Mechanistic studies : Combine transcriptomics (RNA-seq) and proteomics (western blot) to identify off-target effects. For example, deferoxamine mesylate showed differential CYP11A1/HSD3B2 expression at varying doses .

- Statistical rigor : Apply Bayesian modeling to account for variability or use larger sample sizes (n≥6) .

Q. What strategies mitigate synthesis challenges of this compound precursors?

- Methodology :

- Stabilize intermediates : For mesylate esters prone to cyclization (e.g., pyridinium formation), use low temperatures (0–4°C) and inert atmospheres .

- Alternative leaving groups : Replace mesylates with tosylates or triflates if reactivity issues persist .

- Characterize byproducts : Confirm structures via NMR (e.g., ¹H, 13C) and HRMS .

Q. How can in vivo pharmacokinetic (PK) studies of this compound be optimized?

- Methodology :

- Formulation : Use controlled-release tablets with hydroxypropyl methylcellulose (HPMC) to extend t½. Validate dissolution profiles in pH 1.2–6.8 buffers .

- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 hours post-administration. Quantify via LC-MS/MS (LLOQ: 1 ng/mL) .

- Modeling : Apply non-compartmental analysis (WinNonlin) to calculate AUC, Cmax, and clearance .

Q. What experimental designs address this compound’s potential cardiotoxicity?

- Methodology :

- In vitro assays : Use hERG potassium channel inhibition assays (IC50) and Langendorff heart preparations .

- Clinical parallels : Reference safety data from dolasetron mesylate, where QT prolongation was dose-dependent .

- Biomarkers : Monitor serum troponin and ECG parameters (QTc interval) in rodent models .

Data Analysis & Reporting

Q. How should researchers validate contradictory findings between in vitro and in vivo efficacy studies?

- Methodology :

- Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Correlate plasma concentrations (AUC) with target engagement (e.g., enzyme inhibition) .

- Tissue distribution studies : Use radiolabeled compounds (e.g., ¹⁴C-Dezaguanine) to assess bioavailability in target organs .

- Meta-analysis : Compare results with structurally similar mesylates (e.g., imatinib mesylate’s tumor penetration) .

Q. What statistical approaches are recommended for multi-omics data integration in this compound studies?

- Methodology :

- Pathway enrichment : Use tools like STRING or KEGG to identify overlapping pathways in transcriptomic/proteomic datasets .

- Machine learning : Apply random forests or PCA to prioritize biomarkers (e.g., deferoxamine’s StAR protein modulation) .

- Public databases : Cross-reference with GEO or ChEMBL for external validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.